Cas no 1017675-00-1 (2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine)
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine Chemical and Physical Properties
Names and Identifiers
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- 2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
- 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
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- MDL: MFCD10016679
- Inchi: 1S/C14H14N2OS/c15-12-4-3-10-5-6-16(9-11(10)8-12)14(17)13-2-1-7-18-13/h1-4,7-8H,5-6,9,15H2
- InChI Key: BVQLTJAIEVETGK-UHFFFAOYSA-N
- SMILES: C(N1CCC2=C(C1)C=C(N)C=C2)(C1SC=CC=1)=O
Computed Properties
- Exact Mass: 258.082684g/mol
- Monoisotopic Mass: 258.082684g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 1
- Complexity: 323
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 258.34g/mol
- XLogP3: 2.2
- Topological Polar Surface Area: 74.6Ų
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T167916-100mg |
2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 100mg |
$ 95.00 | 2022-06-03 | ||
| TRC | T167916-500mg |
2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 500mg |
$ 340.00 | 2022-06-03 | ||
| TRC | T167916-1g |
2-(2-thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 1g |
$ 525.00 | 2022-06-03 | ||
| Chemenu | CM554385-100mg |
2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 97% | 100mg |
$215 | 2023-02-03 | |
| Chemenu | CM554385-250mg |
2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 97% | 250mg |
$309 | 2023-02-03 | |
| Chemenu | CM554385-1g |
2-(2-Thienylcarbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 97% | 1g |
$812 | 2023-02-03 | |
| Enamine | EN300-238736-0.05g |
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 95% | 0.05g |
$587.0 | 2024-06-19 | |
| Enamine | EN300-238736-0.1g |
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 95% | 0.1g |
$615.0 | 2024-06-19 | |
| Enamine | EN300-238736-0.25g |
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 95% | 0.25g |
$642.0 | 2024-06-19 | |
| Enamine | EN300-238736-0.5g |
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine |
1017675-00-1 | 95% | 0.5g |
$671.0 | 2024-06-19 |
2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine Related Literature
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Byungho Lim,Jaewon Jin,Jin Yoo,Seung Yong Han,Kyeongyeol Kim,Sungah Kang,Nojin Park,Sang Moon Lee,Hae Jin Kim,Seung Uk Son Chem. Commun., 2014,50, 7723-7726
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Yu Long,Bing Yuan,Jianrui Niu,Xin Tong,Jiantai Ma New J. Chem., 2015,39, 1179-1185
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A. B. F. da Silva,K. Capelle Phys. Chem. Chem. Phys., 2009,11, 4564-4569
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Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
Additional information on 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine
Exploring the Potential of 2-(Thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 1017675-00-1) in Modern Pharmaceutical Research
The compound 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine (CAS 1017675-00-1) has garnered significant attention in recent years due to its unique structural features and potential therapeutic applications. As a derivative of tetrahydroisoquinoline, this molecule combines a thiophene carbonyl moiety with an aromatic amine group, creating a versatile scaffold for drug discovery. Researchers are particularly interested in its role as a kinase inhibitor or GPCR modulator, which aligns with current trends in targeting protein-protein interactions for disease treatment.
In the context of today's pharmaceutical landscape, where small molecule therapeutics remain dominant, CAS 1017675-00-1 presents an intriguing case study. Its molecular weight of 258.33 g/mol and calculated LogP of 2.78 suggest favorable drug-like properties, making it suitable for oral administration. The presence of both hydrogen bond donors (2) and acceptors (3) contributes to its potential for target engagement, while the thiophene ring offers metabolic stability advantages over pure phenyl analogs.
The synthesis of 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine typically involves multi-step organic transformations, with key steps including the construction of the tetrahydroisoquinoline core followed by thiophene-2-carbonyl group introduction. Recent publications have highlighted improved synthetic routes that enhance yield and purity, addressing common questions about scalability and process chemistry optimization for this class of compounds.
From a therapeutic perspective, this compound's structural features suggest potential applications in central nervous system disorders, given the tetrahydroisoquinoline scaffold's historical relevance in neuropharmacology. The amine functionality at the 7-position provides a handle for further derivatization, allowing medicinal chemists to fine-tune physicochemical properties for specific indications. Current research explores its potential as a selective receptor ligand, with particular interest in its binding affinity profiles.
Analytical characterization of CAS 1017675-00-1 typically employs HPLC (high-performance liquid chromatography) for purity assessment, complemented by mass spectrometry and NMR spectroscopy for structural confirmation. These techniques address common queries about compound identification and quality control in pharmaceutical development. The compound's stability under various pH conditions and thermal stress has become a focus area, responding to industry demands for robust preclinical candidates.
In the broader context of drug discovery trends, this compound exemplifies the shift toward privileged structures in medicinal chemistry. The tetrahydroisoquinoline core represents a validated pharmacophore present in numerous bioactive molecules, while the thiophene carbonyl addition introduces novel spatial and electronic properties. This combination addresses current challenges in achieving both target potency and selectivity, two frequently searched topics in modern pharmacology.
The patent landscape surrounding 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine reveals growing commercial interest, with several applications claiming its derivatives for various indications. This aligns with increasing searches for novel chemical entities and patentable scaffolds in the pharmaceutical sector. The compound's relatively simple yet versatile structure makes it attractive for structure-activity relationship studies, another hot topic in drug development circles.
From a formulation perspective, the physicochemical properties of CAS 1017675-00-1 suggest compatibility with standard drug delivery systems. Its moderate solubility in aqueous buffers at physiological pH facilitates in vitro testing, while sufficient lipophilicity may enable blood-brain barrier penetration - a property frequently investigated for CNS-targeted therapeutics. These characteristics respond to common formulation challenges discussed in pharmaceutical forums.
As the pharmaceutical industry continues to emphasize translational research, compounds like 2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-amine serve as valuable tools for understanding molecular recognition principles. Its balanced profile between complexity and synthetic accessibility makes it particularly suitable for lead optimization campaigns, addressing the persistent need for drug-like hits in early discovery pipelines.
Looking forward, the scientific community anticipates further exploration of this compound's biological activities and potential therapeutic applications. With increasing interest in polypharmacology approaches and multi-target drugs, the versatile nature of CAS 1017675-00-1 positions it as an interesting candidate for future research endeavors across various disease areas.
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